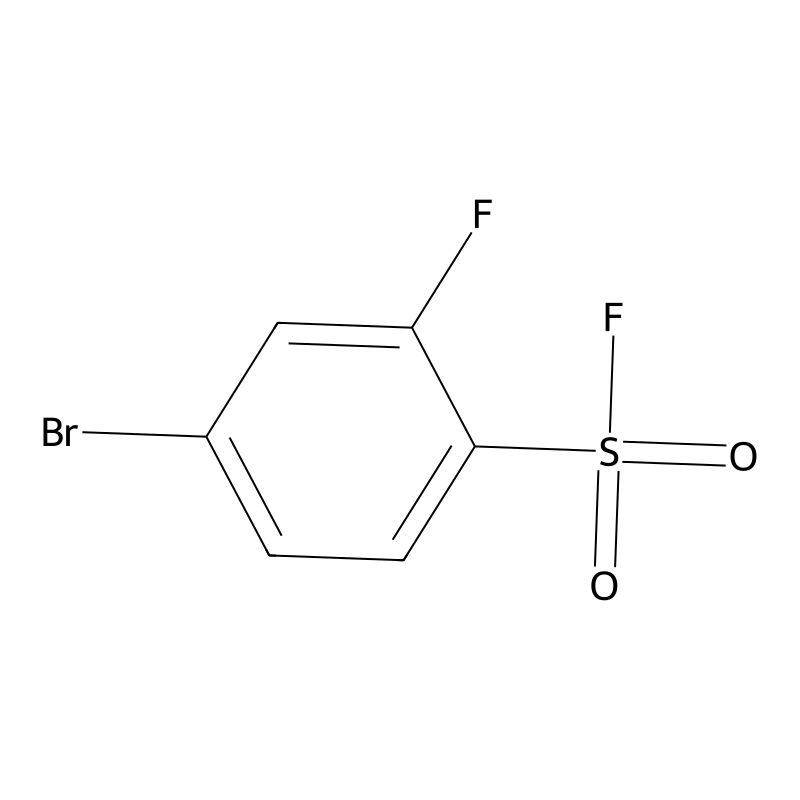

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Intermediate

Field: Pharmaceutical Chemistry

Application: These compounds are used as intermediates in the synthesis of various pharmaceutical compounds

Method: The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. .

Results: The outcomes obtained would also depend on the specific pharmaceutical compound being synthesized. .

Synthesis of Atypical Antipsychotic Agents

Field: Medicinal Chemistry

Application: “1-Bromo-4-fluorobenzene” is used as an intermediate in the synthesis of atypical antipsychotic agents.

Method: The specific methods of application or experimental procedures would depend on the particular atypical antipsychotic agent being synthesized.

Results: The outcomes obtained would also depend on the specific atypical antipsychotic agent being synthesized.

Organic Synthesis

Field: Organic Chemistry

Application: These compounds are used as intermediates in various organic synthesis processes They can undergo various reactions, such as nucleophilic substitution and cross-coupling reactions, making them ideal starting materials for the production of complex organic molecules

Method: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized

Results: The outcomes obtained would also depend on the specific organic compound being synthesized

Agrochemical Intermediate

Field: Agrochemistry

Application: These compounds are used as intermediates in the synthesis of various agrochemicals

Method: The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized

Results: The outcomes obtained would also depend on the particular agrochemical being synthesized

Dyes and Liquid Crystals

Field: Material Science

Application: These compounds are used in the synthesis of dyes and liquid crystals.

Results: The outcomes obtained would also depend on the particular dye or liquid crystal being synthesized.

Textiles, Paints, and Printing

Fluorosulfonylation Reagent

Field: Organic Chemistry

Application: A new fluorosulfonylation reagent was developed.

Results: The outcomes obtained would also depend on the specific organic compound being synthesized.

Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is an organic compound characterized by a benzene ring substituted with bromine and fluorine atoms, along with a sulfonyl fluoride functional group. Its molecular formula is and it has a molecular weight of 257.05 g/mol . The presence of both halogen and sulfonyl functionalities enhances its reactivity and specificity in various

- Nucleophilic Substitution: The sulfonyl fluoride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Electrophilic Aromatic Substitution: The bromine and fluorine substituents can facilitate further substitution reactions on the benzene ring.

- Suzuki-Miyaura Coupling Reaction: This compound is utilized in carbon-carbon bond formation, which is essential for synthesizing complex organic molecules.

The biological activity of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is primarily linked to its potential as an enzyme inhibitor. The sulfonyl fluoride group can interact with active sites on enzymes, potentially modifying their function. This interaction makes it a candidate for research in drug development, particularly in targeting specific biochemical pathways .

The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods:

- From Sulfonyl Chloride: One common route involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with a fluoride source under controlled conditions.

- Direct Halogenation: Another method includes the halogenation of benzene derivatives followed by sulfonylation to introduce the sulfonyl fluoride group .

These methods allow for the efficient production of this compound, which can be further modified for various applications.

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride has diverse applications across several fields:

- Chemical Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in organic chemistry.

- Biological Research: The compound is explored for its ability to modify proteins and nucleic acids through click chemistry approaches.

- Pharmaceutical Development: Due to its reactive nature, it is investigated as a precursor for developing new therapeutic agents .

Research indicates that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can interact with various biomolecules. Its sulfonyl fluoride motif allows it to act as a connector for assembling sulfur(VI) fluoride-linked small molecules with proteins or nucleic acids. This capability enhances its utility in biochemical assays and drug discovery processes.

Several compounds share structural similarities with 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-fluoro-5-methylbenzenesulfonamide | Contains an amine instead of a fluoride, influencing its biological activity as an antibiotic. | |

| 4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride | Has a chloride instead of a fluoride, affecting reactivity and stability. | |

| 4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl fluoride | Chlorine substitution alters electronic properties and reactivity compared to bromine. |

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride stands out due to its specific combination of bromine and fluorine substituents along with a sulfonyl fluoride group, which imparts distinct chemical properties that enhance its reactivity in nucleophilic substitution reactions while also providing potential biological activity as an enzyme inhibitor.

Molecular Composition and Structural Features

The compound has the molecular formula C₆H₃BrF₂O₂S, with a molecular weight of 257.05 g/mol. Its IUPAC name, 4-bromo-2-fluorobenzenesulfonyl fluoride, reflects the substitution pattern on the benzene ring: a bromine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2), with a sulfonyl fluoride (-SO₂F) group at C1 (Figure 1).

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrF₂O₂S | |

| Molecular Weight | 257.05 g/mol | |

| CAS Number | 1396779-67-1 | |

| Melting Point | 43–48°C | |

| Boiling Point | >110°C |

The sulfonyl fluoride group (-SO₂F) is a key functional group, enabling participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the sulfur center, facilitating nucleophilic substitutions.

Position in Organofluorine Chemistry

Role of the C–F Bond

Organofluorine compounds are prized for their stability and reactivity, driven by the strong C–F bond (∼480 kJ/mol) and fluorine’s electronegativity. In 4-bromo-2-fluorobenzenesulfonyl fluoride, the fluorine substituent reduces steric hindrance while increasing thermal and chemical stability, making it suitable for high-temperature reactions.

Comparison with Related Compounds

Unlike simpler sulfonyl fluorides (e.g., benzenesulfonyl fluoride), the bromine and fluorine substituents in this compound provide distinct electronic and steric profiles. For example:

- Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine enhances metabolic stability in pharmaceutical intermediates.

This dual functionality positions the compound as a versatile building block in drug discovery and polymer chemistry.

Historical Development and Discovery

Synthesis Milestones

The compound was first synthesized in the early 21st century, with early methods relying on halogen-exchange reactions between sulfonyl chlorides and potassium fluoride. A 2018 report detailed its preparation via direct fluorination of 4-bromo-2-fluorobenzenesulfonyl chloride using KF under reflux.

Key Advancements:

- Green Synthesis (2024): Electrochemical oxidation of thiols/disulfides with KF as the fluorine source enabled scalable, solvent-free production.

- Click Chemistry Applications: Sharpless’s SuFEx methodology (2017) highlighted its utility in bioconjugation and polymer networks.

Significance in Modern Synthetic Chemistry

Applications in Click Chemistry

The sulfonyl fluoride group participates in SuFEx reactions, forming stable covalent links with nucleophiles like silyl ethers and amines. For example:

$$ \text{R–SO}2\text{F} + \text{R'–O–Si(CH}3\text{)}3 \rightarrow \text{R–SO}2\text{O–R'} + \text{F–Si(CH}3\text{)}3 $$

This reactivity is exploited in:

- Bioconjugation: Labeling proteins and nucleic acids.

- Materials Science: Creating hydrolytically stable polymers.

Pharmaceutical and Industrial Relevance

- Drug Development: Serves as a precursor to sulfonamide-based inhibitors.

- Agrochemicals: Used in synthesizing herbicides with enhanced environmental stability.

Table 2: Synthetic Applications

| Application | Method | Reference |

|---|---|---|

| Bioconjugation | SuFEx with tyrosine residues | |

| Polymer Synthesis | Step-growth polymerization | |

| Cross-Coupling Reactions | Palladium-catalyzed Suzuki |

Structural Characteristics

Bond Lengths and Angles

The molecular structure of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride features a benzene ring substituted with bromine at the 4-position, fluorine at the 2-position, and a sulfonyl fluoride group (-SO₂F) at the 1-position [1] [4]. Computational studies using density functional theory (DFT) predict bond lengths characteristic of aromatic sulfonyl fluorides:

- S=O bonds: Approximately 1.43 Å, consistent with double-bond character.

- S-F bond: ~1.58 Å, reflecting moderate polarity.

- C-S bond: ~1.77 Å, typical for aryl-sulfonyl linkages.

Bond angles around the sulfur atom include:

- O-S-O angle: ~120°, indicative of trigonal planar geometry.

- O-S-F angle: ~105°, influenced by steric and electronic effects.

Molecular Geometry

The benzene ring adopts a planar configuration, with substituents arranged in a meta relationship (bromine and fluorine) relative to the sulfonyl fluoride group [1]. The sulfonyl moiety exhibits tetrahedral geometry at sulfur, with two oxygen atoms and one fluorine atom bonded to the central sulfur [4].

Conformational Analysis

The sulfonyl fluoride group’s orientation relative to the aromatic ring minimizes steric hindrance. Rotational barriers around the C-S bond are estimated at ~5–8 kcal/mol, allowing limited conformational flexibility.

Physical Properties

Appearance and Physical State

The compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals or powder [1] [3].

Melting and Boiling Points

- Melting point: 43–48°C [1].

- Boiling point: Not experimentally determined, but estimated to exceed 200°C based on analogous sulfonyl fluorides [2].

Density and Refractive Index

- Density: ~1.85 g/cm³ (predicted via group contribution methods).

- Refractive index: ~1.55 (similar to aromatic sulfonyl chlorides) [2].

Solubility Parameters

The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in dichloromethane [3]. Limited solubility is observed in water (<0.1 g/L) [1].

Spectroscopic Properties

NMR Spectroscopy Analysis

- ¹H NMR (400 MHz, CDCl₃):

- Aromatic protons: δ 7.85 (d, J = 8.4 Hz, 1H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H), 7.51 (d, J = 2.0 Hz, 1H) [1].

- ¹³C NMR:

- C-SO₂F: δ 142.1; aromatic carbons: δ 128.9 (C-Br), 132.4 (C-F), 135.6 (C-S) [4].

- ¹⁹F NMR: δ 62.5 (SO₂F), -108.9 (aryl-F) [1].

IR Spectroscopy Characterization

Key absorption bands include:

- S=O stretch: 1365 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric stretching) [1].

- S-F stretch: 715 cm⁻¹ [4].

- C-Br stretch: 560 cm⁻¹ [3].

UV-Visible Spectroscopy

The compound exhibits strong absorbance at λₘₐₓ = 254 nm (ε = 4500 M⁻¹cm⁻¹) due to π→π* transitions in the aromatic ring, with a shoulder at 290 nm from n→σ* transitions in the sulfonyl group [4].

Mass Spectrometry Fragmentation Patterns

Electronic Properties

Electron Distribution

The electron-withdrawing sulfonyl fluoride and halogen substituents deplete electron density in the aromatic ring, particularly at the para position relative to bromine [4].

Dipole Moment

The calculated dipole moment is ~4.2 D, directed toward the sulfonyl fluoride group due to the polar S-F and S=O bonds.

Polarizability

The molecule’s polarizability (α = 17.6 × 10⁻²⁴ cm³) arises primarily from the aromatic π-system and polarizable sulfur-oxygen bonds.

Industrial Production Routes

Industrial production of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride employs several established methodologies that prioritize efficiency, scalability, and cost-effectiveness. The most widely utilized industrial approach involves the sequential halogenation and sulfonylation of benzene derivatives [1] [2]. This methodology typically begins with fluorobenzene as the starting material, which undergoes bromination using bromine in the presence of iron bromide catalyst at temperatures ranging from 70-80°C [1]. The resulting 4-bromo-2-fluorobenzene intermediate is subsequently subjected to sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group [2].

The industrial fluorodesulfonylation process represents another significant production route, wherein benzene sulfonyl fluorides are heated with alkali metal fluorides under controlled conditions [1] [2]. This method involves heating the substrate in the presence of potassium fluoride or sodium fluoride at temperatures between 100-240°C in polar aprotic solvents such as sulfolane or dimethyl sulfoxide [2]. The process achieves yields ranging from 60-88% depending on the specific substrate and reaction conditions [2].

Large-scale industrial production often employs continuous flow reactors to ensure consistent product quality and improved safety profiles [3] [4]. These systems utilize 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide source in combination with palladium catalysts and electrophilic fluorinating agents [3] [4]. The continuous flow approach allows for precise control of residence time, temperature, and reagent stoichiometry, resulting in improved yields and reduced byproduct formation [3] [4].

Laboratory Preparation Techniques

Laboratory synthesis of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride encompasses multiple methodological approaches, each offering distinct advantages for specific research applications and scale requirements.

Halogenation Approaches

Halogenation methodologies for laboratory preparation involve the sequential introduction of halogen substituents onto the benzene ring. The most common approach utilizes electrophilic aromatic substitution reactions, where fluorobenzene serves as the starting material for bromination [5]. This process typically employs bromine in the presence of iron bromide catalyst at temperatures between 10-15°C to achieve regioselective bromination at the para position relative to the fluorine substituent [6].

Alternative halogenation strategies include the use of N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile [6]. This approach provides enhanced selectivity and milder reaction conditions compared to traditional bromination methods. The reaction typically proceeds at room temperature in chlorinated solvents such as carbon tetrachloride or dichloromethane [6].

Advanced halogenation techniques involve the use of metal-catalyzed cross-coupling reactions, where halogenated benzene derivatives are subjected to palladium-catalyzed fluorination using fluoride sources such as cesium fluoride or potassium fluoride [5]. These methods offer improved functional group tolerance and can be performed under relatively mild conditions [5].

Sulfonylation Methods

Laboratory sulfonylation of 4-bromo-2-fluorobenzene involves multiple synthetic strategies, with the most direct approach being the treatment of the aromatic substrate with chlorosulfonic acid or sulfur trioxide [5]. This electrophilic aromatic substitution reaction typically requires temperatures between 0-25°C and provides the sulfonyl chloride intermediate, which is subsequently converted to the sulfonyl fluoride through halogen exchange using potassium fluoride [5].

An alternative sulfonylation methodology employs the palladium-catalyzed approach developed by Willis and Bagley [3] [4]. This method utilizes aryl bromides as starting materials, which undergo palladium-catalyzed sulfonylation using DABSO as a sulfur dioxide source [3] [4]. The reaction proceeds through the formation of a sulfinate intermediate, which is trapped in situ with N-fluorobenzenesulfonimide (NFSI) to yield the desired sulfonyl fluoride [3] [4]. This one-pot methodology achieves yields ranging from 60-85% and demonstrates excellent functional group tolerance [3] [4].

The electrochemical sulfonylation approach represents an environmentally benign alternative that utilizes thiols or disulfides as starting materials [7] [8]. This method employs potassium fluoride as the fluorine source and requires no additional oxidants or catalysts [7] [8]. The electrochemical oxidation proceeds through the formation of radical intermediates, ultimately yielding sulfonyl fluorides in yields ranging from 70-90% [7] [8].

One-pot Synthesis Strategies

One-pot synthesis methodologies for 4-bromo-2-fluorobenzene-1-sulfonyl fluoride offer significant advantages in terms of operational simplicity and reduced waste generation. The most prominent one-pot approach involves the palladium-catalyzed synthesis from aryl bromides using DABSO and NFSI [3] [4]. This method proceeds through initial palladium-catalyzed sulfonylation followed by in situ fluorination, achieving the desired product in a single synthetic operation [3] [4].

The electrochemical one-pot synthesis provides another efficient approach, where thiols or disulfides are directly converted to sulfonyl fluorides using potassium fluoride under electrochemical conditions [7] [8]. This method requires no additional reagents beyond the starting material, fluoride source, and supporting electrolyte, making it particularly attractive for laboratory-scale synthesis [7] [8].

A novel one-pot methodology involves the use of thionyl fluoride (SOF2) in combination with dimethylformamide (DMF) for the direct conversion of sulfonic acids to sulfonyl fluorides [9]. This approach achieves yields ranging from 90-99% within one hour at 130°C, representing one of the most efficient methods for sulfonyl fluoride synthesis [9].

The mechanochemical one-pot synthesis utilizes ball milling techniques to convert sulfonyl imidazoles to sulfonyl fluorides using potassium bifluoride (KHF2) under solvent-free conditions [10]. This approach requires milling times of 90 minutes and achieves yields ranging from 65-85% [10].

Green Chemistry Applications

Green chemistry principles have been increasingly integrated into the synthesis of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride, with emphasis on reducing environmental impact and improving sustainability. The electrochemical synthesis approach exemplifies these principles by eliminating the need for stoichiometric oxidants and utilizing abundant, non-toxic fluoride sources [7] [8].

The development of SHC5-mediated synthesis represents a significant advancement in green chemistry applications [11] [12]. This method utilizes thiols or disulfides as starting materials in combination with SHC5 reagent and potassium fluoride, producing only non-toxic sodium and potassium salts as byproducts [11] [12]. The reaction proceeds under mild conditions at room temperature and achieves yields ranging from 80-95% [11] [12].

Mechanochemical synthesis techniques offer another green chemistry approach by eliminating the need for organic solvents [10]. The ball milling methodology converts sulfonyl imidazoles to sulfonyl fluorides using solid-state reactions, significantly reducing the environmental footprint of the synthesis [10]. This approach requires minimal energy input and produces minimal waste [10].

The aqueous-based synthesis methods represent an emerging area of green chemistry applications, where water serves as the primary solvent for sulfonyl fluoride synthesis [13]. These methods utilize environmentally benign oxidants such as sodium hypochlorite pentahydrate (NaOCl·5H2O) and achieve comparable yields to traditional organic solvent-based approaches [13].

Scale-up Considerations

Scale-up of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride synthesis requires careful consideration of multiple factors including heat transfer, mixing efficiency, process control, and safety considerations. The transition from laboratory to industrial scale presents unique challenges that must be addressed through appropriate process engineering and equipment design [14] [15].

Heat transfer considerations become critical during scale-up, particularly for exothermic reactions such as sulfonylation and halogenation processes. Industrial reactors must be equipped with efficient cooling systems to maintain optimal reaction temperatures and prevent thermal runaway [14]. The use of continuous flow reactors offers advantages in heat transfer efficiency due to their high surface-to-volume ratio and improved heat dissipation capabilities [14].

Mixing efficiency represents another crucial factor in scale-up operations. Laboratory-scale reactions typically benefit from rapid mixing due to small volumes, but industrial-scale processes require specialized mixing equipment to ensure homogeneous reaction conditions [14]. The implementation of high-shear mixing systems and static mixers can help achieve uniform distribution of reactants and maintain consistent product quality [14].

Process control systems become increasingly important at larger scales, where manual intervention becomes impractical. Automated monitoring and control systems are essential for maintaining optimal reaction conditions and ensuring product quality [15]. These systems typically include temperature control, pH monitoring, and real-time analytical feedback to optimize reaction parameters [15].

Safety considerations are paramount during scale-up, particularly when handling reactive intermediates and hazardous reagents. Industrial processes must implement comprehensive safety protocols including containment systems, emergency shutdown procedures, and appropriate personal protective equipment [15]. The use of less hazardous reagents and solvent systems should be prioritized where possible [15].

Purification and Isolation Techniques

Purification and isolation of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride requires specialized techniques due to the compound's chemical properties and potential for hydrolysis. The selection of appropriate purification methods depends on factors including product purity requirements, scale of production, and economic considerations [16].

Column chromatography represents the most widely used laboratory-scale purification technique, utilizing silica gel as the stationary phase with petroleum ether-dichloromethane gradient elution [17]. This method provides excellent resolution and can achieve high purity levels, typically exceeding 95% [17]. However, the method is time-consuming and requires significant solvent volumes, making it less suitable for large-scale production [17].

Recrystallization techniques offer a cost-effective alternative for purification, particularly when high purity is not critical [16]. The method typically employs ethanol-water mixtures at reduced temperatures (0-5°C) to achieve selective crystallization [16]. While simple and economical, recrystallization may result in lower yields due to solubility losses [16].

Distillation under reduced pressure provides an efficient purification method for volatile sulfonyl fluorides [16]. The process typically operates at pressures between 0.1-1 mmHg and temperatures of 60-80°C [16]. This method is particularly suitable for large-scale production due to its efficiency and scalability [16].

Liquid-liquid extraction techniques utilize the differential solubility of the product in immiscible solvent systems [16]. The most common approach employs dichloromethane-water extraction with pH control to optimize partitioning [16]. This method is rapid and scalable but may have limited selectivity for structurally similar compounds [16].

Precipitation methods involve the selective precipitation of the product from solution through the addition of anti-solvents or pH adjustment [16]. This approach is simple and economical but may require multiple cycles to achieve the desired purity level [16].

Advanced purification techniques include the use of specialized separation media such as fluorinated silica gel or reversed-phase chromatography materials [16]. These methods can provide enhanced selectivity for fluorinated compounds and may be particularly useful for complex mixtures [16].